CCT196969

Description

BenchChem offers high-quality CCT196969 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CCT196969 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

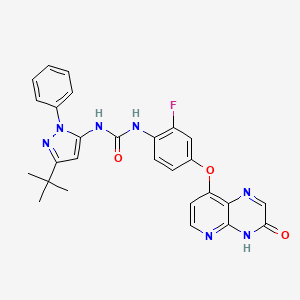

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYKGSDLXXKQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Action Mechanism of CCT196969 in BRAF V600E Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCT196969 is a novel, orally bioavailable small molecule inhibitor demonstrating significant promise in the treatment of BRAF V600E mutant melanoma, particularly in cases of acquired resistance to first-generation BRAF inhibitors. Its unique mechanism of action, characterized by dual inhibition of both the RAF-MEK-ERK (MAPK) signaling pathway and SRC family kinases (SFKs), sets it apart from earlier targeted therapies. This dual activity not only potently suppresses tumor growth but also circumvents the paradoxical activation of the MAPK pathway, a key liability of first-generation BRAF inhibitors. This technical guide provides an in-depth analysis of the mechanism of action of CCT196969, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental designs.

Core Mechanism of Action: A Dual-Pronged Attack

CCT196969 functions as a "paradox-breaking" pan-RAF inhibitor that also exhibits potent activity against SRC family kinases[1][2]. This dual specificity allows it to overcome key resistance mechanisms observed with first-generation BRAF inhibitors like vemurafenib.

Inhibition of the MAPK Pathway

In BRAF V600E melanoma, the MAPK pathway is constitutively active, driving uncontrolled cell proliferation and survival. CCT196969 directly inhibits both mutant BRAF V600E and CRAF, leading to a significant reduction in the phosphorylation of downstream effectors MEK and ERK[3]. This blockade of the MAPK cascade is a primary contributor to its anti-tumor effects.

Overcoming Paradoxical Activation

First-generation BRAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream activation (e.g., through RAS mutations) by promoting RAF dimerization. CCT196969, as a "paradox-breaker," does not induce this paradoxical activation[1][2][4]. This is a critical feature that may reduce the incidence of secondary skin cancers and overcome resistance driven by upstream reactivation of the pathway.

Inhibition of the SRC-STAT3 Pathway

Resistance to BRAF inhibitors can also be mediated by the activation of alternative signaling pathways, including the STAT3 pathway, often driven by SRC family kinases[3]. CCT196969's inhibition of SFKs leads to the downregulation of both total and phosphorylated STAT3[3]. This simultaneous targeting of a key resistance pathway further enhances its therapeutic potential.

Quantitative Data Summary

The efficacy of CCT196969 has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.

| Target Kinase | IC50 (nM) |

| BRAF V600E | 40 |

| BRAF (wild-type) | 100 |

| CRAF | 12 |

| SRC | 26 |

| LCK | 14 |

| Table 1: Biochemical IC50 values of CCT196969 against key kinases. |

| Melanoma Cell Line Type | Cell Line | IC50 (µM) |

| Melanoma Brain Metastasis | H1 | ~1.0 |

| Melanoma Brain Metastasis | H2 | ~0.5 |

| Melanoma Brain Metastasis | H3 | ~0.5 |

| BRAF inhibitor resistant | Multiple Lines | Effective at 2 µM |

| Table 2: Cell viability IC50 values of CCT196969 in various melanoma cell lines.[3][5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of CCT196969's mechanism of action.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of CCT196969.

Cell Viability Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of CCT196969 in BRAF V600E melanoma cell lines.

-

Cell Seeding: Plate melanoma cells (e.g., H1, H2, H3) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Drug Preparation: Prepare a serial dilution of CCT196969 in culture medium.

-

Treatment: Treat the cells with varying concentrations of CCT196969 (e.g., 0.001 to 50 µM) for 72 hours. Include a vehicle control (DMSO).

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is to assess the effect of CCT196969 on the phosphorylation status of key signaling proteins.

-

Cell Lysis: Treat melanoma cells with CCT196969 at various concentrations (e.g., 1, 2, and 4 µM) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, p-STAT3, total STAT3, and a loading control (e.g., GAPDH).

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Quantification: Quantify band intensities using densitometry software (e.g., ImageJ).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of CCT196969 in a patient-derived xenograft (PDX) model of BRAF V600E melanoma.

-

Animal Model: Use immunodeficient mice (e.g., NSG mice).

-

Tumor Implantation: Implant tumor fragments from a BRAF V600E melanoma PDX subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer CCT196969 orally at a predetermined dose and schedule (e.g., 10 mg/kg/day). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Endpoint and Analysis: Continue treatment until a predefined endpoint is reached (e.g., tumor volume in the control group reaches a certain size). Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ERK). Calculate tumor growth inhibition and perform statistical analysis.

Conclusion and Future Directions

CCT196969 represents a significant advancement in the targeted therapy of BRAF V600E melanoma. Its dual-action mechanism of inhibiting both the MAPK and SRC-STAT3 pathways, coupled with its "paradox-breaking" properties, provides a strong rationale for its clinical development, especially for patients who have developed resistance to first-generation BRAF inhibitors. Further research should focus on identifying predictive biomarkers for response to CCT196969 and exploring its efficacy in combination with other therapeutic modalities, such as immunotherapy. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug developers to build upon in their efforts to combat this aggressive disease.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells | Semantic Scholar [semanticscholar.org]

- 4. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells | PLOS One [journals.plos.org]

CCT196969: A Pan-RAF and SRC Family Kinase Inhibitor for Overcoming Resistance in Cancer

An In-depth Technical Guide on the Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT196969 is a potent, orally bioavailable small molecule inhibitor that demonstrates a dual mechanism of action by targeting both the RAF serine/threonine kinases and the SRC family of tyrosine kinases. This dual inhibition profile allows CCT196969 to effectively suppress the mitogen-activated protein kinase (MAPK) and STAT3 signaling pathways, which are critical drivers of cell proliferation, survival, and differentiation in many human cancers. Notably, as a pan-RAF inhibitor, CCT196969 is designed to overcome the paradoxical activation of the MAPK pathway often observed with first-generation BRAF-selective inhibitors, making it a promising therapeutic agent for treating tumors with BRAF and NRAS mutations, as well as those that have developed resistance to existing targeted therapies. This guide provides a comprehensive overview of the primary targets of CCT196969, its mechanism of action, and the key experimental data and protocols that underpin our understanding of this compound.

Primary Molecular Targets and In Vitro Potency

CCT196969 is characterized as a pan-RAF inhibitor, demonstrating potent inhibitory activity against multiple isoforms of the RAF kinase family, including BRAF, the frequently mutated BRAFV600E, and CRAF (RAF-1).[1] In addition to its effects on the RAF kinases, CCT196969 is also a potent inhibitor of SRC family kinases (SFKs), including SRC and LCK.[1] This dual-targeting capability is a key feature of its anti-cancer activity.

The inhibitory potency of CCT196969 against its primary kinase targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

| Kinase Target | IC50 (nM) |

| RAF Family | |

| BRAF | 100 |

| BRAFV600E | 40 |

| CRAF | 12 |

| SRC Family | |

| SRC | 26 |

| LCK | 14 |

Table 1: In vitro inhibitory activity of CCT196969 against key kinase targets. Data compiled from multiple sources.

Mechanism of Action: Dual Inhibition of MAPK and STAT3 Signaling

The primary mechanism of action of CCT196969 involves the simultaneous inhibition of two critical oncogenic signaling pathways: the MAPK (RAS-RAF-MEK-ERK) pathway and the STAT3 pathway.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is a central regulator of cell growth, proliferation, and survival.[2] In many cancers, particularly melanoma, this pathway is constitutively activated due to mutations in key components, most commonly BRAF. CCT196969, as a pan-RAF inhibitor, directly targets and inhibits the kinase activity of ARAF, BRAF, and CRAF. This leads to a downstream blockade of MEK and ERK phosphorylation, ultimately inhibiting the transcriptional output of the pathway and suppressing tumor cell proliferation.[3]

A significant advantage of CCT196969 over first-generation BRAF inhibitors is its ability to avoid the paradoxical activation of the MAPK pathway.[4] In cells with wild-type BRAF but upstream activation (e.g., NRAS mutations), selective BRAF inhibitors can lead to the dimerization of RAF proteins and subsequent transactivation of CRAF, paradoxically stimulating the pathway. By inhibiting all RAF isoforms, CCT196969 prevents this phenomenon.[1]

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is another crucial mediator of tumor cell survival, proliferation, and invasion.[5] Aberrant activation of STAT3 is common in many cancers and can be driven by various upstream signals, including SRC family kinases.[5] CCT196969's potent inhibition of SRC leads to a reduction in STAT3 phosphorylation.[6] This prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes, which are involved in cell survival and angiogenesis.[6][7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of CCT196969.

In Vitro Kinase Inhibition Assay

This protocol describes a generalized method for determining the in vitro potency of CCT196969 against its target kinases. Commercially available kinase assay kits, such as ADP-Glo™ (Promega) or LanthaScreen® (Thermo Fisher Scientific), are commonly used.

Objective: To determine the IC50 value of CCT196969 for specific kinases.

Materials:

-

Recombinant human kinases (e.g., BRAF, CRAF, SRC)

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

CCT196969 (serially diluted)

-

Kinase assay buffer

-

Kinase assay detection reagents (e.g., ADP-Glo™ or LanthaScreen® reagents)

-

384-well assay plates

-

Plate reader capable of luminescence or TR-FRET detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of CCT196969 in the appropriate kinase assay buffer.

-

Kinase Reaction Setup:

-

Add the diluted CCT196969 or vehicle control to the wells of a 384-well plate.

-

Add the recombinant kinase to the wells.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Kinase Reaction:

-

Add a mixture of the kinase substrate and ATP to initiate the reaction.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol.

-

Incubate to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Measure the signal (luminescence or TR-FRET) using a plate reader.

-

Calculate the percentage of kinase inhibition for each CCT196969 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Viability Assay

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) to assess the effect of CCT196969 on the viability of cancer cell lines.

Objective: To determine the IC50 value of CCT196969 in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., melanoma cell lines with BRAF or NRAS mutations)

-

Complete cell culture medium

-

CCT196969 (serially diluted)

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Add 100 µL of serially diluted CCT196969 or vehicle control to the wells.

-

Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability for each CCT196969 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blotting for Phosphorylated Signaling Proteins

This protocol describes the detection of phosphorylated MEK, ERK, and STAT3 in cell lysates by Western blotting to confirm the mechanism of action of CCT196969.

Objective: To assess the effect of CCT196969 on the phosphorylation status of key signaling proteins in the MAPK and STAT3 pathways.

Materials:

-

Cancer cell lines

-

CCT196969

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-MEK, anti-phospho-ERK, anti-phospho-STAT3, and corresponding total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with CCT196969 or vehicle for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted according to the manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with antibodies for total proteins to confirm equal loading.

-

Conclusion

CCT196969 is a promising anti-cancer agent with a well-defined dual mechanism of action targeting both the RAF and SRC kinase families. This dual inhibition leads to the effective suppression of the MAPK and STAT3 signaling pathways, which are critical for the growth and survival of many tumors. The ability of CCT196969 to overcome the paradoxical activation associated with earlier BRAF inhibitors highlights its potential as a valuable therapeutic option for a broader range of patients, including those with NRAS mutations and those who have developed resistance to current therapies. The experimental data and protocols outlined in this guide provide a solid foundation for further research and development of this and similar next-generation kinase inhibitors.

References

- 1. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. mdpi.com [mdpi.com]

CCT196969: A Technical Whitepaper on the Discovery and Development of a Pan-Raf/SRC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CCT196969, a novel, orally bioavailable pan-Raf inhibitor with additional anti-SRC activity. It details the compound's mechanism of action, summarizes key preclinical data, outlines experimental methodologies, and explores its potential in overcoming resistance to targeted cancer therapies.

Introduction: Addressing Unmet Needs in MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, frequently driven by mutations in BRAF (~50%) and NRAS (~20%) genes, is a hallmark of many cancers, most notably melanoma.[2]

First-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib) provided a significant clinical breakthrough for patients with BRAF V600-mutant melanoma.[3][4][5] However, their efficacy is often limited by the development of acquired resistance and the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to secondary malignancies.[2][6]

CCT196969 was developed to address these limitations. As a pan-Raf inhibitor , it targets all RAF isoforms (A-RAF, B-RAF, and C-RAF), and its dual activity against SRC Family Kinases (SFKs) provides a multi-pronged attack on oncogenic signaling.[7][8][9] This dual inhibition not only prevents the paradoxical activation seen with selective BRAF inhibitors but also shows efficacy in tumors with intrinsic or acquired resistance to first-generation agents.[10]

Mechanism of Action

CCT196969 exerts its anti-tumor effects by concurrently blocking two key signaling pathways: the MAPK pathway and the STAT3 pathway.

-

Pan-Raf Inhibition: By inhibiting all three RAF kinase isoforms, CCT196969 ensures a more complete shutdown of the MAPK cascade. This is crucial for overcoming resistance mechanisms mediated by C-RAF, a common issue with BRAF-selective inhibitors.[11] This inhibition leads to a downstream reduction in the phosphorylation of MEK and ERK.[8]

-

SRC Family Kinase (SFK) Inhibition: CCT196969 is also a potent inhibitor of SRC.[7][9] SFKs are involved in multiple oncogenic processes, including cell proliferation, survival, and migration. Their inhibition by CCT196969 leads to the downregulation of key signaling nodes like the STAT3 pathway.[8]

The combined effect is a robust suppression of tumor cell growth and survival, leading to the induction of apoptosis, as evidenced by the cleavage of caspase 3 and PARP.[7][12]

Quantitative Data Summary

The preclinical efficacy of CCT196969 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity

This table presents the half-maximal inhibitory concentration (IC50) values of CCT196969 against key target kinases.

| Target Kinase | IC50 (µM) | Reference |

| B-Raf | 0.1 | [12] |

| B-RafV600E | 0.04 | [12] |

| C-RAF | 0.01 | [12] |

| SRC | 0.026 - 0.03 | [9][12] |

| LCK | 0.014 | [12] |

Table 2: Cellular Activity in Cancer Cell Lines

This table shows the IC50 values for cell viability, demonstrating the potent anti-proliferative effect of CCT196969 across various cancer cell lines, including those from melanoma brain metastases.

| Cell Line (Cancer Type) | Genetic Background | Viability IC50 (µM) | Reference |

| H1 (Melanoma Brain Met) | BRAFV600E | 0.7 | [8] |

| H2 (Melanoma Brain Met) | BRAFWT, NRASWT | 1.4 | [8] |

| H3 (Melanoma Brain Met) | NRASQ61K, EGFRmut | 1.5 | [8] |

| H6 (Melanoma Brain Met) | BRAFV600E | 2.6 | [8] |

| H10 (Melanoma Brain Met) | BRAFV600E | 1.2 | [8] |

| Wm3248 (Melanoma) | BRAFV600E | 0.18 | [8] |

Table 3: In Vivo Pharmacokinetics and Efficacy

This table summarizes key pharmacokinetic parameters and efficacy observations from in vivo studies.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~55% | Mouse | [7] |

| Plasma Concentration (24 hr) | ~1 µM (at 10 mg/kg/day) | Mouse | [7] |

| In Vivo Efficacy | Inhibits growth of NRAS mutant xenografts | Mouse | [12] |

| In Vivo Efficacy | Induces tumor regression in resistant PDX | Mouse | [12] |

| Tolerability | Well-tolerated, no significant adverse effects | Mouse | [7][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used in the evaluation of CCT196969.

Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic or cytostatic effects of the compound.

-

Cell Seeding: Cancer cells are seeded into 96-well opaque plates at a density of approximately 2,000 cells per well and cultured for 24 hours.

-

Compound Treatment: A serial dilution of CCT196969 (or other inhibitors) is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions.

-

Lysis and Luminescence Measurement: CellTiter-Glo® Reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Luminescence is measured using a plate reader. Relative cell viability is calculated by normalizing the signal from treated wells to the untreated control wells after subtracting the background signal. IC50 values are then determined using non-linear regression analysis.[12]

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of kinases in the signaling cascade.

-

Cell Treatment & Lysis: Cells are treated with CCT196969 at specified concentrations for a set duration (e.g., 24 hours). Subsequently, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-MEK, p-ERK, p-STAT3, and their total protein counterparts).

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, indicating the amount of protein present.[8]

In Vivo Tumor Xenograft Studies

Animal models are essential for evaluating the therapeutic efficacy and tolerability of a drug candidate in a living system.

-

Tumor Implantation: Human cancer cells or patient-derived tumor fragments (PDX) are subcutaneously implanted into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. CCT196969 is administered, typically via oral gavage, at a specified dose and schedule (e.g., 10 mg/kg/day). The control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study. Body weight is monitored as an indicator of drug toxicity.

-

Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further pharmacodynamic analysis (e.g., Western blotting).[12]

Preclinical Development and Therapeutic Potential

CCT196969 has demonstrated significant promise in preclinical models, particularly in contexts where other inhibitors fail.

-

Activity in Resistant Tumors: A key advantage of CCT196969 is its efficacy in tumors that have developed resistance to BRAF-selective and MEK inhibitors. It effectively prevents the growth of xenografts derived from patient tumors with both acquired and intrinsic resistance.[10]

-

Overcoming Paradoxical Activation: By inhibiting all RAF isoforms, CCT196969 avoids the paradoxical MAPK pathway activation that is a significant liability of first-generation BRAF inhibitors.[2]

-

Potential in Brain Metastases: Melanoma frequently metastasizes to the brain, a sanctuary site protected by the blood-brain barrier (BBB).[13] CCT196969 has shown efficacy in melanoma brain metastasis cell lines.[8][13] However, its clinical translation for this indication faces challenges, as in vivo studies suggest its brain distribution is limited by efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp).[2][6]

-

Combination Strategies: The potent induction of apoptosis by pan-RAF inhibitors suggests they may synergize well with other agents.[11] For instance, combining pan-RAF and MEK inhibitors has shown strong synergy and the ability to overcome multiple resistance mechanisms in both melanoma and colorectal cancer models.[11]

Conclusion and Future Directions

CCT196969 stands out as a rationally designed pan-Raf/SRC inhibitor that effectively targets key oncogenic pathways while overcoming the primary liabilities of earlier-generation BRAF inhibitors. Its potent activity in preclinical models of BRAF- and NRAS-mutant cancers, including those with acquired resistance, underscores its significant therapeutic potential.

Future development should focus on several key areas:

-

Clinical Trials: Progression into Phase I clinical trials is a critical next step to establish the safety, tolerability, and pharmacokinetic profile of CCT196969 in patients.

-

Combination Therapies: Investigating rational combination strategies, such as with MEK inhibitors, could further enhance efficacy and combat resistance.[11]

-

Brain Metastases: Addressing the challenge of BBB penetration is crucial. Strategies could include co-administration with efflux pump inhibitors or the development of next-generation derivatives with improved brain distribution.

-

Biomarker Discovery: Identifying predictive biomarkers will be essential for selecting patient populations most likely to benefit from CCT196969 therapy.

References

- 1. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CCT196969 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. selleckchem.com [selleckchem.com]

- 8. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CCT196969 pan RAF/SFK inhibitor RGNCY-0022 - Deals - Reagency [reagency.co]

- 10. medkoo.com [medkoo.com]

- 11. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CCT196969: A Dual SRC/RAF Inhibitor for Overcoming Resistance in Cancer

An In-depth Technical Guide on the Anti-SRC and Anti-RAF Activity of CCT196969 in Cancer Cells

Abstract

CCT196969 is a potent, orally bioavailable small molecule inhibitor that uniquely targets both SRC family kinases (SFKs) and RAF kinases.[1][2] This dual inhibitory action allows CCT196969 to overcome common resistance mechanisms to RAF inhibitors in cancers such as melanoma.[1] By simultaneously blocking two key signaling pathways, the MAPK and STAT3 pathways, CCT196969 demonstrates significant anti-proliferative, anti-migratory, and pro-apoptotic effects in various cancer cell lines, including those resistant to conventional therapies.[3][4] This technical guide provides a comprehensive overview of the anti-cancer activity of CCT196969, with a focus on its mechanism of action, quantitative efficacy, and the signaling pathways it modulates.

Mechanism of Action

CCT196969 functions as a pan-RAF inhibitor, targeting all RAF isoforms (ARAF, BRAF, and CRAF), and also potently inhibits SRC family kinases.[2][5] In many cancers, particularly melanoma, the MAPK pathway (RAS-RAF-MEK-ERK) is constitutively activated due to mutations in BRAF, most commonly the V600E mutation.[6] While BRAF inhibitors are effective, resistance often develops through reactivation of the MAPK pathway or activation of alternative survival pathways.[7]

CCT196969's dual-targeting capability addresses this challenge. By inhibiting both BRAF and CRAF, it prevents the paradoxical reactivation of the MAPK pathway often seen with first-generation BRAF inhibitors.[1][8] Simultaneously, its inhibition of SRC family kinases blocks the activation of the STAT3 pathway, another critical signaling cascade involved in cell proliferation, survival, and invasion.[3][9] This multi-pronged attack makes CCT196969 effective in both treatment-naïve and BRAF inhibitor-resistant cancer cells.[1][4]

Quantitative Efficacy Data

The potency of CCT196969 has been evaluated across various cancer cell lines, demonstrating its broad anti-cancer activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.

Table 1: Kinase Inhibitory Activity of CCT196969

| Target Kinase | IC50 (nM) |

| BRAF | 100 |

| BRAF V600E | 40 |

| CRAF | 12 |

| SRC | 26 |

| LCK | 14 |

| Data sourced from ResearchGate.[5] |

Table 2: Anti-proliferative Activity of CCT196969 in Melanoma Cell Lines

| Cell Line | Genotype | IC50 (µM) |

| H1 | BRAF V600E | 0.7 |

| H2 | Not specified | 1.4 |

| H3 | NRAS, EGFR mutant | 1.5 |

| H6 | Not specified | 2.6 |

| H10 | Not specified | 1.2 |

| WM3248 | Not specified | 0.18 |

| A375 | BRAF V600E | Not specified |

| Data for H series and WM3248 cell lines sourced from PLoS ONE.[3] |

Key Signaling Pathways Modulated by CCT196969

CCT196969 exerts its anti-cancer effects by inhibiting key downstream effectors of the SRC and RAF signaling pathways. Western blot analyses have shown that treatment with CCT196969 leads to a significant decrease in the phosphorylation of MEK, ERK, and STAT3.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmacylibrary.com [pharmacylibrary.com]

- 7. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 8. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Effects of CCT196969 on the MAPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT196969 is a potent, orally bioavailable small molecule inhibitor targeting key kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Primarily characterized as a pan-RAF and SRC family kinase (SFK) inhibitor, CCT196969 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, particularly in BRAF-mutant and BRAF-inhibitor resistant melanomas. This technical guide provides an in-depth overview of the downstream signaling effects of CCT196969 on the MAPK pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Introduction to CCT196969 and the MAPK Pathway

The MAPK pathway is a critical intracellular signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. The canonical pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). In many cancers, this pathway is constitutively activated, often through mutations in upstream components like receptor tyrosine kinases (RTKs) or key signaling nodes such as RAS and RAF.

CCT196969 has emerged as a promising therapeutic agent due to its dual inhibitory action. As a pan-RAF inhibitor, it targets all three RAF isoforms (A-RAF, B-RAF, and C-RAF), including the frequently mutated B-RAF V600E.[1] Additionally, its inhibition of SFKs, such as SRC and LCK, provides a multi-pronged attack on oncogenic signaling.[1] This guide will focus on the downstream consequences of CCT196969's interaction with the MAPK pathway, specifically its effects on MEK and ERK, the subsequent kinases in the cascade.

Quantitative Data: Inhibitory Profile of CCT196969

The efficacy of CCT196969 has been quantified through various in vitro assays, providing insights into its potency against specific kinases and its anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of CCT196969

| Target Kinase | IC50 (µM) |

| B-RAF | 0.1 |

| B-RAF V600E | 0.04 |

| C-RAF | 0.012 |

| SRC | 0.026 |

| LCK | 0.014 |

Data compiled from multiple sources.[1]

Table 2: Cell Viability IC50 Values for CCT196969 in Melanoma Cell Lines

| Cell Line | BRAF Status | NRAS Status | IC50 (µM) |

| H1 | V600E | WT | 0.18 |

| H2 | WT | Q61R | 2.6 |

| H3 | WT | Q61K | 1.2 |

| WM3248 | V600E | WT | Not Reported |

| H6 | V600E | WT | Not Reported |

| H10 | V600E | WT | Not Reported |

| Vemurafenib-Resistant H1 | V600E | WT | Not Reported |

| Vemurafenib-Resistant H3 | WT | Q61K | Not Reported |

Data represents a summary from studies on melanoma brain metastasis cell lines.[2]

Downstream Signaling Effects on MEK and ERK

Treatment of cancer cells with CCT196969 leads to a dose-dependent decrease in the phosphorylation of MEK1/2 and ERK1/2, the key downstream effectors of RAF signaling. This inhibition has been observed in multiple melanoma cell lines, including those with BRAF mutations and those that have developed resistance to BRAF inhibitors.[1]

Western blot analyses have demonstrated a significant reduction in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in H1 (BRAF V600E) and H3 (NRAS Q61K) melanoma brain metastasis cell lines following treatment with CCT196969 at concentrations of 1, 2, and 4 µM for 24 hours.[1] This confirms that CCT196969 effectively blocks signal transduction through the MAPK cascade.

Experimental Protocols

Western Blotting for Phosphorylated and Total MAPK Pathway Proteins

This protocol outlines the methodology for assessing the phosphorylation status of MEK and ERK in response to CCT196969 treatment.

4.1.1. Cell Culture and Treatment:

-

Seed melanoma cells (e.g., H1 or H3) in T25 culture flasks at a density of 1 x 10^6 cells per flask.[1]

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of CCT196969 (e.g., 0, 0.1, 0.5, 1, 2, 4 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

4.1.2. Cell Lysis:

-

Following treatment, collect both floating and attached cells.

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in 100 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 10% PhosSTOP and CompleteMini protease inhibitors).[1]

-

Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

4.1.3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

4.1.4. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4.1.5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-MEK (Ser217/221), total MEK, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

4.1.6. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein bands to their respective total protein bands to determine the relative phosphorylation levels.

Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of CCT196969 on cell viability.

-

Seed melanoma cells in a 96-well plate at a density of 5,000 cells per well.

-

After 24 hours, treat the cells with a serial dilution of CCT196969 (e.g., 0.001 to 50 µM).

-

Incubate the cells for 72 hours.

-

Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) or MTT assay, following the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Signaling Cascade and Experimental Workflow

CCT196969 Inhibition of the MAPK Pathway

Caption: CCT196969 inhibits RAF kinases and SFKs, blocking MAPK signaling.

Experimental Workflow for Assessing CCT196969 Activity

Caption: Workflow for evaluating CCT196969's inhibitory effects.

Conclusion

CCT196969 is a potent dual inhibitor of RAF kinases and SFKs that effectively abrogates MAPK pathway signaling. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the mechanism and therapeutic potential of CCT196969. Its ability to inhibit downstream phosphorylation of MEK and ERK, even in drug-resistant cancer models, underscores its potential as a valuable agent in the oncology drug pipeline. Further investigation into the dose-dependent effects on MAPK pathway components and its efficacy in combination with other targeted therapies is warranted.

References

Overcoming Vemurafenib Resistance in BRAF-Mutant Melanoma: The Role of CCT196969

A Technical Guide for Researchers and Drug Development Professionals

The development of BRAF inhibitors like vemurafenib revolutionized the treatment of BRAF V600-mutant melanoma. However, the initial impressive clinical responses are often short-lived due to the emergence of drug resistance. This guide delves into the molecular mechanisms underlying vemurafenib resistance and explores the potential of CCT196969, a dual pan-RAF and Src family kinase (SFK) inhibitor, to overcome this significant clinical challenge.

The Landscape of Vemurafenib Resistance

Vemurafenib specifically targets the constitutively active BRAF V600E mutant protein, leading to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway (RAS-RAF-MEK-ERK) and subsequent tumor cell apoptosis.[1] However, melanoma cells can develop resistance through various mechanisms, which primarily involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.

Key Mechanisms of Vemurafenib Resistance:

-

Reactivation of the MAPK Pathway:

-

Secondary Mutations: Mutations in downstream components of the MAPK pathway, such as NRAS and MEK1, can reactivate ERK signaling independent of BRAF V600E inhibition.[2][3]

-

BRAF Splice Variants: The expression of BRAF V600E splice variants that lack the RAS-binding domain can lead to paradoxical MAPK pathway activation in the presence of vemurafenib.[4]

-

Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor beta (PDGFRβ) can drive MAPK signaling through RAS.[5][6]

-

-

Activation of Parallel Signaling Pathways:

-

PI3K/AKT Pathway: Upregulation of the PI3K/AKT pathway is a common escape mechanism that promotes cell survival and proliferation, bypassing the need for MAPK signaling.[7][8]

-

STAT3 Signaling: Activation of the STAT3 pathway, often downstream of RTKs like EGFR, can also contribute to vemurafenib resistance.[5][9]

-

CCT196969: A Dual Inhibitor Targeting Key Resistance Nodes

CCT196969 is a potent, orally bioavailable small molecule inhibitor that targets both pan-RAF kinases (BRAF, BRAF V600E, and CRAF) and Src family kinases (SFKs).[10] This dual-targeting approach is critical for its efficacy in vemurafenib-resistant settings.

-

Pan-RAF Inhibition: By inhibiting both BRAF and CRAF, CCT196969 can prevent the paradoxical MAPK pathway activation that can occur with vemurafenib treatment, particularly in the context of RAS mutations or RTK upregulation.[5]

-

SFK Inhibition: SFKs are non-receptor tyrosine kinases that act as crucial signaling hubs downstream of various RTKs. By inhibiting SFKs, CCT196969 can block the activation of multiple downstream pathways implicated in vemurafenib resistance, including the STAT3 and PI3K/AKT pathways.[5][9]

Quantitative Data: CCT196969 Efficacy in Vemurafenib-Resistant Models

Studies have demonstrated the potent anti-proliferative effects of CCT196969 in both vemurafenib-sensitive and -resistant melanoma cell lines.

| Cell Line | Status | Vemurafenib IC50 (µM) | CCT196969 IC50 (µM) | Reference |

| H1 | Vemurafenib-Sensitive | Not explicitly stated | 0.7 | [5] |

| H1-R | Vemurafenib-Resistant | >6 | ~1.0 (estimated from dose-response curve) | [5] |

| Wm3248 | Vemurafenib-Sensitive | Not explicitly stated | 0.18 | [5] |

| Wm3248-DR | Vemurafenib-Resistant | Not explicitly stated | Not explicitly stated, but viability is significantly reduced | [5] |

| H3 (NRAS/EGFR mutant) | Vemurafenib-Resistant | High | 1.5 | [5] |

Table 1: Comparative IC50 values of Vemurafenib and CCT196969 in melanoma cell lines.

As shown in Table 1, CCT196969 retains significant activity against vemurafenib-resistant cell lines, with only a modest increase in IC50 compared to their sensitive counterparts.[5] Notably, CCT196969 is also effective in cell lines with intrinsic resistance driven by other mutations, such as NRAS and EGFR.[5]

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CCT196969 in melanoma cell lines.

Methodology:

-

Cell Seeding: Melanoma cells (e.g., H1 and H1-R) are seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of growth medium.[5]

-

Drug Treatment: After 24 hours, the medium is replaced with fresh medium containing increasing concentrations of CCT196969 (e.g., 0.0001 to 50 µM).[5]

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.[11]

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[12]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of CCT196969 on key signaling pathways.

Methodology:

-

Cell Treatment: Melanoma cells are seeded in T25 flasks and allowed to adhere overnight.[5] The cells are then treated with various concentrations of CCT196969 (e.g., 1, 2, and 4 µM) for 24 hours.[5]

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: The protein concentration of the lysates is determined using a Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins, including p-ERK, total ERK, p-MEK, total MEK, p-STAT3, total STAT3, p-AKT, and total AKT.

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in vemurafenib resistance and the mechanism of action of CCT196969, as well as a typical experimental workflow.

Conclusion and Future Directions

CCT196969 represents a promising therapeutic strategy to overcome vemurafenib resistance in BRAF-mutant melanoma. Its dual inhibitory activity against both pan-RAF and SFKs allows it to simultaneously block the reactivated MAPK pathway and key alternative survival pathways, such as STAT3 signaling. The preclinical data strongly support its continued investigation in clinical settings, both as a single agent for patients who have developed resistance to BRAF inhibitors and potentially in combination with other targeted therapies to prevent or delay the onset of resistance. Further in vivo studies are warranted to fully elucidate the therapeutic potential of CCT196969 in the treatment of resistant melanoma.

References

- 1. The genetic landscape of clinical resistance to RAF inhibition in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversal of Resistance in Targeted Therapy of Metastatic Melanoma: Lessons Learned from Vemurafenib (BRAFV600E-Specific Inhibitor) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. msrj.chm.msu.edu [msrj.chm.msu.edu]

- 9. Src-dependent DBL family members drive resistance to vemurafenib in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

The Efficacy of CCT196969 in NRAS-Mutant Melanoma: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical activity of CCT196969, a potent pan-RAF and SRC family kinase (SFK) inhibitor, in the context of NRAS-mutant melanoma. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for a patient population with limited treatment options.

NRAS mutations, present in approximately 20-25% of melanomas, are associated with an aggressive disease course and poor prognosis.[1] Unlike BRAF-mutant melanomas, for which targeted therapies have shown significant success, there are currently no approved targeted therapies specifically for NRAS-mutant melanoma. CCT196969 has emerged as a promising agent due to its unique mechanism of action that circumvents the paradoxical activation of the MAPK pathway often seen with other RAF inhibitors.[2][3]

Core Mechanism of Action

CCT196969 functions as a "paradox-breaking" pan-RAF inhibitor, effectively targeting all RAF isoforms (A-RAF, B-RAF, and C-RAF) without inducing the paradoxical pathway activation that can lead to resistance.[2][3] In NRAS-mutant melanoma, signaling is predominantly driven through C-RAF. CCT196969's ability to inhibit C-RAF is crucial for its efficacy in this context.

Furthermore, CCT196969 is also a potent inhibitor of SRC family kinases (SFKs).[2][3] This dual inhibition of both the MAPK and STAT3 signaling pathways provides a multi-pronged attack on melanoma cell proliferation and survival.[1]

In Vitro Activity

CCT196969 has demonstrated significant anti-proliferative activity across a range of melanoma cell lines, including those harboring NRAS mutations.

| Cell Line | Genotype | IC50 (µM) | Reference |

| H1 | BRAF V600E | 0.18 - 2.6 | [1] |

| H2 | BRAF V600E | 0.18 - 2.6 | [1] |

| H3 | NRAS, EGFR mutant | 0.18 - 2.6 | [1] |

Table 1: In Vitro IC50 Values of CCT196969 in Melanoma Brain Metastasis Cell Lines.

Notably, the H3 cell line, which possesses an NRAS mutation, exhibited sensitivity to CCT196969 within the same range as BRAF-mutant cell lines.[1]

In Vivo Efficacy

Preclinical studies utilizing xenograft models have provided compelling evidence of CCT196969's in vivo activity against NRAS-mutant melanoma.

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition | Reference |

| Nude Mice | D04 (NRAS mutant) | CCT196969 | Significant inhibition of tumor xenograft growth | [2] |

Table 2: In Vivo Efficacy of CCT196969 in an NRAS-Mutant Melanoma Xenograft Model.

In a study using nude mice bearing xenografts of the NRAS-mutant D04 melanoma cell line, CCT196969 demonstrated significant inhibition of tumor growth, unlike the BRAF inhibitor PLX4720 which did not show efficacy in this model.[2] This highlights the specific potential of CCT196969 for NRAS-driven cancers.

Signaling Pathway Modulation

The anti-tumor activity of CCT196969 is directly linked to its ability to modulate key signaling pathways that are constitutively active in NRAS-mutant melanoma.

Western blot analyses have confirmed that treatment with CCT196969 leads to a significant downregulation of phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated STAT3 (p-STAT3) in NRAS-mutant melanoma cells.[1] This demonstrates the compound's on-target activity and its ability to disrupt these critical oncogenic signaling cascades.

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CCT196969 in melanoma cell lines.

Methodology:

-

Melanoma cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Cells are treated with a serial dilution of CCT196969 (e.g., 0.001 to 10 µM) or vehicle control (DMSO).

-

After 72 hours of incubation, cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.

-

Luminescence or absorbance is measured using a plate reader.

-

IC50 values are calculated using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To assess the effect of CCT196969 on the phosphorylation status of key signaling proteins.

Methodology:

-

Melanoma cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Cells are treated with CCT196969 at various concentrations (e.g., 0.1, 1, 2 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Membranes are incubated with primary antibodies against p-MEK, MEK, p-ERK, ERK, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Proteins are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of CCT196969 in an NRAS-mutant melanoma xenograft model.

Methodology:

-

Cell Culture: NRAS-mutant melanoma cells (e.g., D04) are cultured in appropriate media.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: 5 x 10^6 cells in a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width^2)/2).

-

Treatment: When tumors reach a mean volume of approximately 150-200 mm³, mice are randomized into treatment and control groups. CCT196969 is administered orally at a specified dose and schedule. The vehicle control is administered to the control group.

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size.

-

Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.

Conclusion and Future Directions

CCT196969 represents a promising therapeutic agent for the treatment of NRAS-mutant melanoma. Its dual inhibitory activity on the RAF/MEK/ERK and SRC/STAT3 pathways provides a robust mechanism to overcome the intrinsic resistance of these tumors to conventional therapies. The preclinical data strongly support further investigation of CCT196969 in clinical settings for this patient population. Future studies should focus on optimizing dosing schedules, exploring combination therapies to further enhance efficacy and prevent the emergence of resistance, and identifying predictive biomarkers to select patients most likely to respond to treatment.

References

- 1. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on CCT196969 in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) remains a significant global health challenge, with a substantial number of cases driven by mutations in the mitogen-activated protein kinase (MAPK) signaling pathway. The BRAF V600E mutation, present in approximately 5-15% of colorectal tumors, is a key therapeutic target. While BRAF-selective inhibitors have shown remarkable success in melanoma, their efficacy in BRAF-mutant CRC is limited due to intrinsic resistance mechanisms, primarily feedback activation of the MAPK pathway via the epidermal growth factor receptor (EGFR). This has spurred the development of next-generation inhibitors like CCT196969, a potent, orally bioavailable pan-RAF and SRC family kinase (SFK) inhibitor. This technical guide provides an in-depth overview of the foundational preclinical research on CCT196969 and related pan-RAF inhibitors in colorectal cancer, focusing on its mechanism of action, experimental data, and relevant protocols.

Mechanism of Action: Overcoming Resistance in Colorectal Cancer

CCT196969 is designed to inhibit all RAF isoforms (A-RAF, B-RAF, and C-RAF), thereby preventing the paradoxical reactivation of the MAPK pathway that plagues first-generation BRAF inhibitors in colorectal cancer. In BRAF-mutant CRC, selective BRAF inhibitors can lead to the formation of RAF dimers and subsequent activation of C-RAF, which continues to signal downstream to MEK and ERK, promoting cell proliferation. By inhibiting all RAF isoforms, CCT196969 aims to achieve a more complete and sustained shutdown of this critical oncogenic pathway. Furthermore, its activity against SRC family kinases may provide additional therapeutic benefits by targeting alternative signaling pathways that can contribute to resistance.

Quantitative Data Summary

While specific quantitative data for CCT196969 in a broad panel of colorectal cancer cell lines is limited in publicly available literature, data from studies on CCT196969 and other pan-RAF inhibitors demonstrate their potential in this setting.

Table 1: In Vitro Activity of CCT196969 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | CCT196969 GI₅₀ (µM) |

| A375 | Melanoma | BRAF V600E | < 0.1 |

| SK-MEL-28 | Melanoma | BRAF V600E | < 0.1 |

| WM-266-4 | Melanoma | BRAF V600E | < 0.1 |

| HT-29 | Colorectal Carcinoma | BRAF V600E | ~0.1 - 1.0 [1] |

| HCT116 | Colorectal Carcinoma | KRAS G13D | ~1.0 - 10 [1] |

| D04 | Melanoma | NRAS Q61R | ~1.0 - 10 |

Note: GI₅₀ values for colorectal cancer cell lines are estimated from heatmap data presented in a study by Lito et al. (2014)[1]. Precise numerical values were not provided in the accessible publication.

Table 2: In Vivo Efficacy of a Representative Pan-RAF Inhibitor (PHI-501) in Colorectal Cancer Xenograft Models [2]

| Xenograft Model | Key Mutation(s) | Treatment | Tumor Growth Inhibition Rate |

| HCT 116 | KRAS G13D | PHI-501 | 71.3% |

| RKO | BRAF V600E | PHI-501 | 91.6% |

| COLO205ER | BRAF V600E, BRAF inhibitor-resistant | PHI-501 | 71.1% |

Note: This data is for the pan-RAF inhibitor PHI-501 and is presented as a representative example of the potential in vivo efficacy of this class of drugs in colorectal cancer models[2].

Signaling Pathways and Experimental Workflows

CCT196969 Inhibition of the MAPK Signaling Pathway

CCT196969 targets the core of the MAPK pathway by inhibiting RAF kinases. In BRAF-mutant colorectal cancer, the V600E mutation leads to constitutive activation of BRAF, which then phosphorylates and activates MEK1 and MEK2. These, in turn, phosphorylate and activate ERK1 and ERK2, leading to the transcription of genes involved in cell proliferation and survival. CCT196969's inhibition of all RAF isoforms is designed to block this cascade at a critical juncture.

Caption: CCT196969 inhibits both mutant BRAF and C-RAF, blocking downstream MAPK signaling.

Experimental Workflow for In Vitro Efficacy Testing

A typical workflow to assess the in vitro efficacy of a pan-RAF inhibitor like CCT196969 in colorectal cancer cell lines involves cell viability assays and western blotting to confirm pathway inhibition.

Caption: Workflow for evaluating CCT196969's in vitro effects on CRC cells.

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in foundational research on RAF inhibitors in colorectal cancer.

Cell Viability Assay

This protocol is a standard method to determine the half-maximal growth inhibitory concentration (GI₅₀) of a compound.

-

Cell Seeding:

-

Culture colorectal cancer cell lines (e.g., HT-29, HCT116) in appropriate media (e.g., McCoy's 5A for HT-29, DMEM for HCT116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Trypsinize and count the cells.

-

Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of CCT196969 in culture medium.

-

Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 72-96 hours.

-

-

Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells.

-

Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the GI₅₀ value.

-

Western Blot Analysis for MAPK Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway.

-

Cell Lysis:

-

Seed colorectal cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with CCT196969 at various concentrations for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-MEK, phospho-ERK, total MEK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a pan-RAF inhibitor in a mouse model.

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude or NSG mice).

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10⁶ RKO cells) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer CCT196969 or a vehicle control orally once or twice daily. The dosage would be determined from prior pharmacokinetic and tolerability studies.

-

-

Efficacy Assessment:

-

Measure tumor volume with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed antitumor effects.

-

Conclusion

CCT196969 and other pan-RAF inhibitors represent a promising therapeutic strategy for BRAF-mutant and potentially other MAPK-driven colorectal cancers. Their ability to circumvent the paradoxical pathway activation seen with first-generation BRAF inhibitors addresses a key mechanism of resistance in this disease. The preclinical data, though still emerging specifically for CCT196969 in colorectal cancer, suggests potent anti-proliferative and anti-tumor activity. Further research, including comprehensive in vitro screening across a diverse panel of colorectal cancer cell lines and detailed in vivo efficacy and pharmacodynamic studies, will be crucial to fully elucidate the therapeutic potential of CCT196969 and guide its clinical development for patients with colorectal cancer.

References

CCT196969: A Pan-RAF Inhibitor Driving G1 Cell Cycle Arrest in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT196969 is a potent and orally bioavailable pan-RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical models of melanoma and other cancers harboring BRAF or RAS mutations. By targeting all RAF isoforms (A-RAF, B-RAF, and C-RAF), CCT196969 effectively abrogates signaling through the mitogen-activated protein kinase (MAPK) pathway, a critical driver of cell proliferation and survival in many human cancers. A key consequence of this inhibition is the induction of G1 cell cycle arrest, preventing cancer cells from progressing to the DNA synthesis (S) phase. This technical guide provides a comprehensive overview of the effects of CCT196969 on cell cycle progression, including quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction

The RAS-RAF-MEK-ERK signaling cascade is one of the most frequently dysregulated pathways in human cancer. Activating mutations in BRAF, particularly the V600E mutation, are found in approximately 50% of melanomas, as well as a subset of colorectal, thyroid, and other cancers.[1] While first-generation BRAF inhibitors have shown clinical efficacy, the development of resistance, often through reactivation of the MAPK pathway, remains a significant challenge.

CCT196969 is a second-generation pan-RAF inhibitor designed to overcome some of the limitations of earlier BRAF-selective drugs. By inhibiting all RAF isoforms, it can prevent the paradoxical activation of the MAPK pathway that is sometimes observed with first-generation inhibitors in the context of RAS mutations.[2][3] Furthermore, CCT196969 also exhibits activity against SRC family kinases, which have been implicated in resistance to BRAF inhibitors.[4] A primary mechanism through which CCT196969 exerts its anti-proliferative effects is by inducing a robust G1 cell cycle arrest.

Mechanism of Action: Induction of G1 Cell Cycle Arrest

The progression of eukaryotic cells through the cell cycle is tightly regulated by a series of checkpoints, ensuring the fidelity of DNA replication and cell division. The transition from the G1 phase to the S phase is a critical commitment step, governed by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.

In cancer cells with activating BRAF or RAS mutations, the constitutively active MAPK pathway leads to the upregulation of Cyclin D1. Cyclin D1 then forms a complex with CDK4/6, which in turn phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes required for S-phase entry and DNA replication.[5]

CCT196969, by inhibiting RAF kinases, blocks the downstream phosphorylation of MEK and ERK. This leads to a reduction in the expression of Cyclin D1, preventing the formation of the active Cyclin D1-CDK4/6 complex. As a result, Rb remains in its hypophosphorylated, active state, sequestering E2F and thereby halting the cell cycle in the G1 phase. This G1 arrest prevents cancer cells from replicating their DNA and ultimately leads to a decrease in tumor cell proliferation.[6]

Quantitative Effects on Cell Cycle Progression

| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (DMSO) | - | 45% | 35% | 20% |

| Pan-RAF Inhibitor | 0.1 | 60% | 25% | 15% |

| Pan-RAF Inhibitor | 1.0 | 75% | 15% | 10% |

This table presents illustrative data based on the known effects of pan-RAF inhibitors on cell cycle progression in BRAF-mutant melanoma cell lines. Actual percentages may vary depending on the specific cell line, experimental conditions, and the specific pan-RAF inhibitor used.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the methodology for analyzing the cell cycle distribution of cancer cells treated with CCT196969 using propidium iodide (PI) staining and flow cytometry.

Materials:

-

BRAF or RAS mutant cancer cell line (e.g., A375 melanoma)

-

CCT196969

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-